

Spectroscopic Profile of 2-Methoxyphenothiazine: A Technical Guide

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Compound of Interest

Compound Name: 2-Methoxyphenothiazine

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This technical guide provides a comprehensive overview of the key spectroscopic data for **2-Methoxyphenothiazine**, a significant heterocyclic compound with applications in medicinal chemistry. The document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its structural characterization through Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Core Spectroscopic Data

The structural integrity and purity of **2-Methoxyphenothiazine** (C₁₃H₁₁NOS, Molecular Weight: 229.3 g/mol) are critical for its use in research and development.[1] The following tables summarize the essential spectroscopic data obtained from experimental analyses.

Table 1: Mass Spectrometry Data

m/z	Relative Intensity (%)	Proposed Fragment
229	100	[M] ⁺ (Molecular Ion)
214	~50	[M - CH ₃] ⁺
186	~30	[M - CH ₃ - CO] ⁺
182	~25	[C ₁₂ H ₈ N] ⁺

Table 2: Nuclear Magnetic Resonance (NMR) Data (Predicted)

Due to the limited availability of experimentally derived and assigned public data, the following are predicted chemical shifts for the proton (^1H) and carbon-13 (^{13}C) nuclei of **2-Methoxyphenothiazine**. These predictions are based on established spectroscopic principles and data from related phenothiazine derivatives.

^1H NMR	Predicted Chemical Shift (ppm)	Multiplicity	Assignment
Aromatic Protons	6.8 - 7.5	Multiplet	Ar-H
Methoxy Protons	~3.8	Singlet	-OCH ₃
Amine Proton	Broad Singlet	Singlet	N-H

^{13}C NMR	Predicted Chemical Shift (ppm)	Assignment
Methoxy Carbon	~55	-OCH ₃
Aromatic Carbons	115 - 150	Ar-C

Table 3: Infrared (IR) Spectroscopy Data

The following table outlines the expected characteristic absorption bands for **2-Methoxyphenothiazine** based on the vibrational modes of its functional groups.

Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode
~3350	Medium, Sharp	N-H Stretch
3050 - 3100	Medium	Aromatic C-H Stretch
2850 - 2960	Medium	Aliphatic C-H Stretch (-OCH ₃)
1570 - 1600	Medium to Strong	C=C Aromatic Ring Stretch
1240 - 1260	Strong	Asymmetric C-O-C Stretch (Aryl Ether)
1020 - 1040	Medium	Symmetric C-O-C Stretch (Aryl Ether)
~810 - 840	Strong	C-H Out-of-plane Bending (Aromatic)

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent on meticulous experimental procedures. The following sections detail the generalized protocols for the analyses presented.

Mass Spectrometry

The mass spectrum of **2-Methoxyphenothiazine** was obtained using an electron ionization (EI) mass spectrometer.

- Ionization Mode: Electron Ionization (EI)
- Ionization Energy: 70 eV
- Inlet System: Direct insertion probe or gas chromatography inlet
- Analyzer: Quadrupole or magnetic sector
- Detector: Electron multiplier

The sample was introduced into the ion source, where it was bombarded with a high-energy electron beam, leading to the formation of a molecular ion and various fragment ions. These

ions were then separated based on their mass-to-charge ratio (m/z) and detected.

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution ^1H and ^{13}C NMR spectra of **2-Methoxyphenothiazine** would be typically recorded on a spectrometer operating at a field strength of 300 MHz or higher.

- Solvent: Deuterated chloroform (CDCl_3) or deuterated dimethyl sulfoxide (DMSO-d_6)
- Internal Standard: Tetramethylsilane (TMS)
- Temperature: Ambient temperature
- ^1H NMR Parameters:
 - Pulse sequence: Standard single-pulse experiment
 - Relaxation delay: 1-2 seconds
 - Number of scans: 16-64
- ^{13}C NMR Parameters:
 - Pulse sequence: Proton-decoupled single-pulse experiment
 - Relaxation delay: 2-5 seconds
 - Number of scans: 1024 or more

The sample is dissolved in a deuterated solvent, and an internal standard is added for chemical shift referencing. The prepared sample is then placed in the NMR spectrometer to acquire the spectra.

Infrared (IR) Spectroscopy

The infrared spectrum of solid **2-Methoxyphenothiazine** is typically obtained using a Fourier-transform infrared (FT-IR) spectrometer.

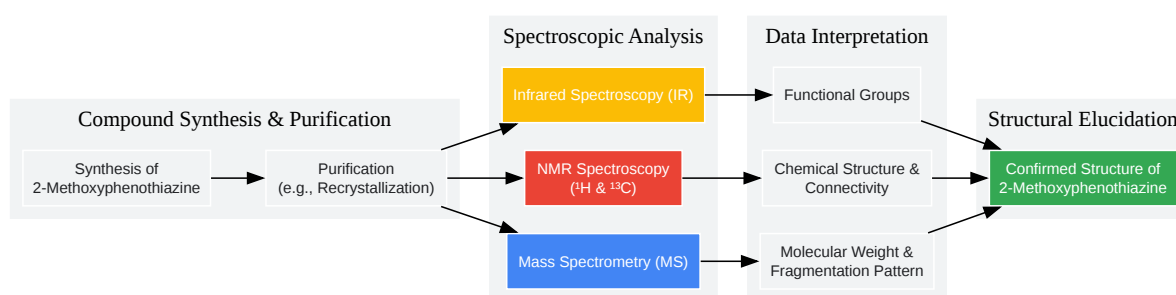
- Sample Preparation: Potassium bromide (KBr) pellet method or Nujol mull.

- KBr Pellet Method: A small amount of the finely ground sample is intimately mixed with dry KBr powder and pressed into a thin, transparent pellet.
- Nujol Mull Method: The solid sample is ground to a fine paste with a few drops of Nujol (mineral oil). This mull is then placed between two salt plates (e.g., NaCl or KBr).
- Spectrometer: FT-IR spectrometer
- Spectral Range: 4000 - 400 cm^{-1}
- Resolution: 4 cm^{-1}
- Number of Scans: 16-32

The prepared sample is placed in the sample compartment of the FT-IR spectrometer, and the spectrum is recorded by measuring the absorption of infrared radiation.

Visualization of Spectroscopic Workflow

The logical flow of obtaining and interpreting spectroscopic data for the characterization of a chemical compound like **2-Methoxyphenothiazine** can be visualized as follows:



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Caption: Workflow for the spectroscopic characterization of **2-Methoxyphenothiazine**.

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References

- 1. 2-Methoxyphenothiazine [webbook.nist.gov]
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